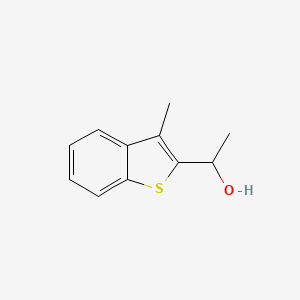

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol

Beschreibung

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol is a secondary alcohol featuring a benzothiophene scaffold substituted with a methyl group at the 3-position and a hydroxyl-bearing ethyl group at the 2-position. highlights its enantiomeric forms: (1S)- and (1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol, which are commercially available at high costs (e.g., €611/50 mg), suggesting specialized applications in asymmetric synthesis or drug development .

The related ketone precursor, 1-(3-methyl-1-benzothiophen-2-yl)ethanone (CAS 18781-31-2), is documented in safety data sheets () and may serve as a synthetic intermediate.

Eigenschaften

IUPAC Name |

1-(3-methyl-1-benzothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPXTWCOGLBLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol, a compound characterized by its unique benzothiophene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center adjacent to the hydroxyl group, which contributes to its stereochemical properties. Its molecular formula is , with a molecular weight of approximately 192.28 g/mol. The presence of both an alcohol functional group and a benzothiophene moiety suggests diverse chemical reactivity and potential biological interactions.

The biological effects of this compound are mediated through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve modulation of biochemical pathways through binding interactions, although specific targets remain to be fully elucidated.

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities:

1. Antioxidant Properties

Many benzothiophene derivatives have demonstrated antioxidant capabilities, protecting cells from oxidative damage. This property is crucial for potential applications in treating oxidative stress-related conditions.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in pharmaceutical applications against various pathogens.

3. Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of certain benzothiophene derivatives, which could be beneficial in developing treatments for neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Current studies suggest that its bioavailability and metabolic stability warrant further investigation to optimize dosage forms for clinical use .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol may possess several significant biological activities:

Antioxidant Properties

Compounds with a benzothiophene core, including this compound, have been shown to exhibit antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is associated with various diseases, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Similar structural analogs of this compound have demonstrated antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals aimed at treating infections.

Neuroprotective Effects

Emerging evidence suggests that certain benzothiophene derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This activity might be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the biological activity of this compound can be enhanced through SAR studies of related compounds. The following table summarizes some structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylbenzothiophene | Methyl group on benzothiophene | Antimicrobial, Antioxidant |

| 2-Ethylbenzothiophene | Ethyl group instead of methyl | Varies in solubility |

| Benzothiazole | Contains nitrogen instead of sulfur | Diverse biological activities |

| 2-Methylphenol | Simple phenolic structure | Industrial applications |

Study 1: Antioxidant Activity

A study examining various benzothiophene derivatives found that those with hydroxyl groups exhibited significant antioxidant activity, protecting cellular components from oxidative damage.

Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed promising antimicrobial effects against a range of bacterial strains, indicating that this compound could be further explored for therapeutic use.

Study 3: Neuroprotection

Investigations into the neuroprotective effects of benzothiophene derivatives indicated potential mechanisms involving the modulation of oxidative stress and inflammation pathways, highlighting the relevance of this compound in neurodegenerative disease research.

Synthetic Routes and Future Research Directions

Recent advancements in synthetic methodologies have facilitated the preparation of benzothiophene derivatives, including this compound. For instance, domino reactions involving ketones and amino aldehydes have been employed to synthesize various benzothiophene derivatives efficiently .

Future research could focus on:

- Expanding Biological Testing : Conducting comprehensive biological assays to evaluate the efficacy and safety of this compound across different disease models.

- Exploring Mechanistic Pathways : Investigating the molecular mechanisms underlying its antioxidant and neuroprotective effects.

- Developing Novel Derivatives : Synthesizing new derivatives with modified structures to enhance desired biological activities.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation to form ketones under standard conditions. Catalytic systems enable selective transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to ketone | CrO₃/H₂SO₄, acetone, 0°C | 1-(3-Methyl-1-benzothiophen-2-yl)ethanone | 78–85% | |

| Aerobic oxidation | TEMPO/NaClO₂, CH₃CN/H₂O, rt | Same ketone | 92% |

Key findings:

-

Chromium-based oxidants achieve moderate yields but require strict temperature control to prevent over-oxidation.

-

TEMPO-mediated systems offer higher efficiency and selectivity under mild conditions .

Nucleophilic Substitution

The alcohol participates in SN reactions when converted to a leaving group (e.g., via TosCl activation):

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Tosylate derivative | NaN₃, DMF | 80°C, 12 h | 1-(3-Methyl-1-benzothiophen-2-yl)ethyl azide | 67% | |

| Tosylate derivative | NH₃/MeOH | Sealed tube, 100°C, 8 h | Corresponding amine | 58% |

Steric hindrance from the 3-methyl group reduces reaction rates compared to unsubstituted analogs.

Esterification and Acylation

The hydroxyl group forms esters via classical acylation:

| Acylating Agent | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | 1-(3-Methyl-1-benzothiophen-2-yl)ethyl acetate | 89% | |

| Benzoyl chloride | DMAP, Et₃N | THF | Corresponding benzoate ester | 76% |

Reaction kinetics studies show >90% conversion within 2 hr for aliphatic acyl chlorides.

Palladium-Catalyzed Cross-Couplings

The benzothiophene core enables participation in transition metal-mediated reactions:

Notably, the 3-methyl group enhances regioselectivity in palladium-catalyzed carbonylation by directing CO insertion to the C-3 position .

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzothiophene Derivatives

(a) 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one (CAS 16810-19-8)

- Structural Difference : Methyl group at the 2-position of benzothiophene vs. 3-position in the target compound.

- Synthetic Relevance : This positional isomer demonstrates how substituent placement affects electronic properties and reactivity. For example, steric hindrance at the 2-position may influence catalytic hydrogenation or oxidation pathways .

(b) 1-(3-Methylthiophen-2-yl)ethan-1-ol (CAS 79461-91-9)

- Structural Difference : Thiophene ring instead of benzothiophene.

- Properties: Lower molecular weight (142.22 g/mol vs.

Heterocyclic Ethanol Derivatives

(a) 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol ()

- Synthesis : Prepared via literature methods, with confirmation by melting point and spectroscopy.

- Comparison : The imidazole ring introduces basicity and hydrogen-bonding capacity, contrasting with the sulfur-containing benzothiophene’s lipophilicity. This difference impacts applications in coordination chemistry or drug design .

(b) 1-(Pyridin-2-yl)ethan-1-ol ()

- Synthesis : Catalytic hydrogenation of 2-acetylpyridine using nickel complexes.

- Reactivity : The pyridine nitrogen enables coordination to metal catalysts, facilitating hydrogenation. In contrast, benzothiophene derivatives may require alternative catalytic systems .

(c) 1-(Naphthalen-2-yl)ethan-1-ol ()

- Oxidation Efficiency : Oxidized to 1-(naphthalen-2-yl)ethan-1-one with 66% yield using sodium copper chlorophyllin.

- Comparison : The extended aromatic system of naphthalene may enhance stability under oxidative conditions compared to benzothiophene derivatives .

Table 1: Key Properties of Selected Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.